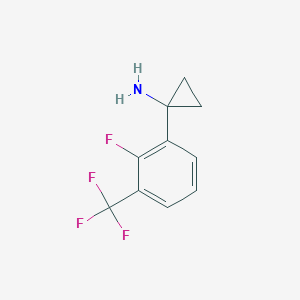
1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine is a unique chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups. This compound has a molecular formula of C10H9F4N and a molecular weight of 219.18 g/mol . The presence of fluorine atoms in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity . This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3-Fluoro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine: This compound has a similar structure but differs in the position of the fluoro and trifluoromethyl groups.
2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and reactivity.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine: Another similar compound with different substitution positions, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H9F4N/c11-8-6(9(15)4-5-9)2-1-3-7(8)10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
ANKJGVIZMXDOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


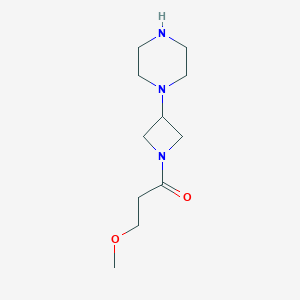
![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
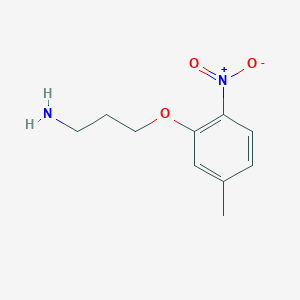
![6-[(3S)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13537289.png)
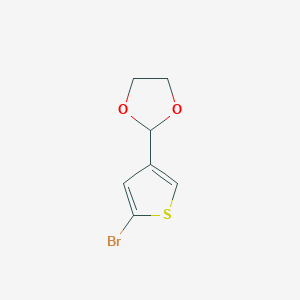
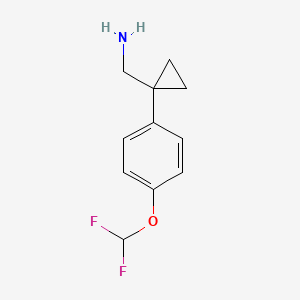
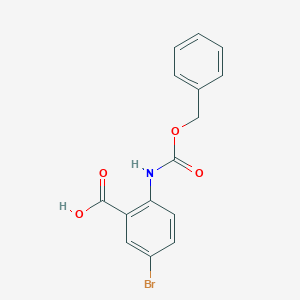
![[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate](/img/structure/B13537308.png)
![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
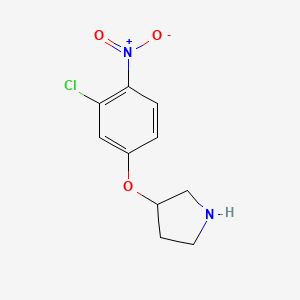
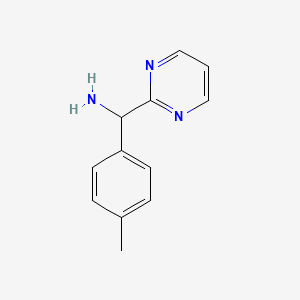

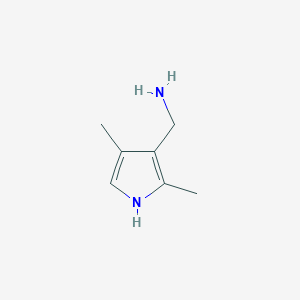
![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
